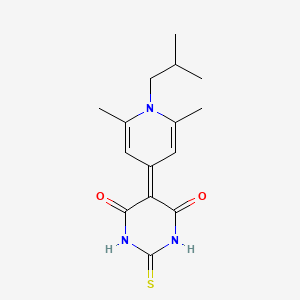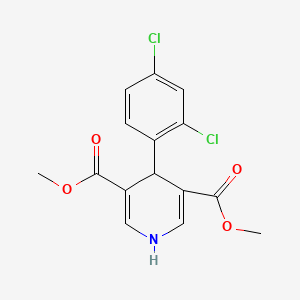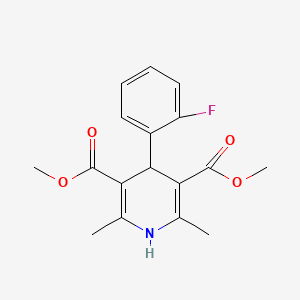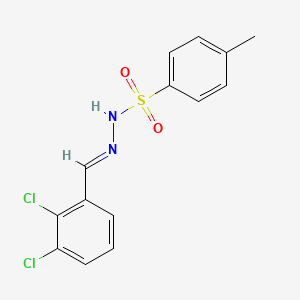![molecular formula C18H18N2O5 B5525242 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a similar structure, was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, showcasing the type of synthetic routes employed for such molecules (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, revealing intricate details about their crystal systems, space groups, and unit cell parameters. For instance, the molecular and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated through single crystal X-ray diffraction studies, highlighting the compound's stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions that modify their structural and functional attributes. The synthesis and antibacterial activity study of 2-ethoxymethyl-3-(5-nitro-2-furyl)acrylamide derivatives illustrate the diverse chemical reactivity and potential application of these molecules in developing new antibacterial agents (Ko, 1980).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, melting points, and solubility, are crucial for understanding their behavior in different environments and potential uses. The detailed study of crystal structures and Hirshfeld surface analysis provides insights into the intermolecular interactions that influence the physical properties of these molecules (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific chemical transformations, define the utility of these compounds in synthetic chemistry and potential therapeutic applications. Studies on the synthesis and reactivity of related compounds, such as isoxazole derivatives, shed light on the versatile chemistry of these molecules and their potential as building blocks for more complex structures (Yu et al., 2009).
科学的研究の応用
Catalysis and Synthesis of Heterobiaryls :
- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been used as a ligand to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Photophysical Properties and Singlet Oxygen Activation :
- The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and furan, among others, produces compounds with significant photophysical properties. These compounds have been studied for their fluorescence and potential as singlet-oxygen sensitizers (Amati et al., 2010).
Antibacterial Applications :
- New antibacterial agents were synthesized by condensing 2-ethoxymethyl-3-(5-nitro-2-furyl) acyloyl chloride with amino compounds, including 5-amino-3, 4-dimethyl isoxazole. These compounds showed effective antibacterial activity against various bacterial strains (Ko, 1980).
Cytotoxic Activity in Cancer Research :
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with 2-(3,4-dimethoxyphenyl) groups, have been tested for growth inhibitory properties against various cancer cell lines. Some compounds exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).
Chemical Synthesis and Crystal Structure Analysis :
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and analyzed for its crystal structure. Its structure was determined using single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Anti-inflammatory Applications :
- Novel isomeric series of N-substituted pyrazole derivatives, including those with 4-(3,4-dimethoxyphenyl) groups, have been synthesized and tested for anti-inflammatory activity. They exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-14-6-5-12(10-16(14)23-2)7-8-19-18(21)13-11-17(25-20-13)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXKGVNJKKJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)





![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)